

The Versatile 2-Aminothiophene Scaffold: A Keystone in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Amino-5-phenyl-thiophene-3-carboxylic acid

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This five-membered aromatic ring system, containing both sulfur and nitrogen atoms, serves as a versatile building block for the development of novel therapeutic agents across a wide range of disease areas. Its unique electronic and structural features allow for facile interaction with various biological targets, leading to a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.^[1] This one-pot synthesis, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, provides a straightforward route to a diverse library of 2-aminothiophene derivatives.^[1]

Therapeutic Applications and Mechanisms of Action

Derivatives of 2-aminothiophene have been extensively explored as potent biological agents, demonstrating efficacy in a multitude of therapeutic areas. Their mechanisms of action are as varied as their biological effects, often involving the inhibition of key enzymes or the modulation of cellular signaling pathways.

Anticancer Activity

A significant area of research has focused on the development of 2-aminothiophene-based anticancer agents. These compounds have been shown to inhibit tumor cell growth through various mechanisms, including the disruption of microtubule dynamics and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2]

Tubulin Polymerization Inhibition: Certain 2-aminothiophene derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine site on β -tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

Kinase Inhibition: The 2-aminothiophene scaffold has proven to be an effective template for the design of inhibitors targeting various protein kinases implicated in cancer. Notably, derivatives have been developed as inhibitors of BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), including against drug-resistant mutants.[2] Furthermore, 2-aminothiophene-based molecules have shown inhibitory activity against other cancer-related kinases such as Aurora kinases and p38 MAPK.[4][5]

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, and 2-aminothiophene derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. By suppressing the production of these molecules in inflammatory cells like macrophages, these compounds can effectively reduce the inflammatory response.[6]

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. 2-Aminothiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these compounds.[8][9]

Quantitative Data Summary

The following tables summarize the biological activity of representative 2-aminothiophene derivatives.

Table 1: Anticancer Activity of 2-Aminothiophene Derivatives

Compound ID	Target	Cell Line	IC50 (μM)	Reference
Compound 1	Tubulin Polymerization	L1210	0.21	[10]
Compound 1	Tubulin Polymerization	FM3A	0.13	[10]
Compound 1	Tubulin Polymerization	Molt/4	0.096	[10]
Compound 1	Tubulin Polymerization	CEM	0.11	[10]
Compound 1	Tubulin Polymerization	HeLa	0.20	[10]
6CN14	Not Specified	HeLa	< 5	[11]
7CN09	Not Specified	HeLa	< 5	[11]
6CN14	Not Specified	PANC-1	< 10	[11]
7CN09	Not Specified	PANC-1	< 10	[11]
Compound 21a	EGFR/HER2	H1299	0.0125	[12]
Compound 1312	β-tubulin/Wnt/β-catenin	SGC-7901	0.340	[2]
Compound 1312	β-tubulin/Wnt/β-catenin	HT-29	0.360	[2]

Table 2: Kinase Inhibitory Activity of 2-Aminothiophene Derivatives

Compound ID	Target Kinase	IC50 (nM)	Reference
Danusertib	Aurora A	13	[13]
Danusertib	Aurora B	79	[13]
Danusertib	Aurora C	61	[13]
AMG 900	Aurora A	5	[13]
AMG 900	Aurora B	4	[13]
AMG 900	Aurora C	1	[13]
Compound 21a	EGFR	0.47	[12]
Compound 21a	HER2	0.14	[12]
SKF-86002	p38 MAPK	1000	[14]

Table 3: Anti-inflammatory Activity of 2-Aminothiophene Derivatives

Compound ID	Assay	IC50 (μM)	Reference
Compound 1	Nitric Oxide Production Inhibition	121.47	[6]
Compound 5	Nitric Oxide Production Inhibition	422	[6]

Table 4: Antimicrobial Activity of 2-Aminothiophene Derivatives

Compound ID	Microorganism	MIC (μg/mL)	Reference
Compound 2c	B. subtilis	Not specified, potent	[7]
Compound 2c	E. coli	Not specified, potent	[7]
Compound 2c	P. vulgaris	Not specified, potent	[7]
Compound 2c	S. aureus	Not specified, potent	[7]
RNP0007	S. aureus	0.391	[13]

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[15][16][17]

This protocol describes a representative Gewald reaction for the synthesis of a bioactive 2-aminothiophene derivative.

Materials:

- Cyclohexanone
- Malononitrile
- Elemental sulfur
- Morpholine (catalyst)
- Ethanol (solvent)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Ice bath
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
- To this stirred mixture, add morpholine (0.02 mol) dropwise at room temperature.
- After the addition of the catalyst, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- Collect the precipitated product by vacuum filtration using a Buchner funnel.
- Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.
- Dry the purified product under vacuum.
- Characterize the final product by spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) and determine its melting point.

Protocol 2: In Vitro Anticancer Activity - MTT Assay[18] [19]

This protocol outlines the determination of the cytotoxic effects of 2-aminothiophene derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest (e.g., HeLa, PANC-1)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- 2-aminothiophene test compounds
- Doxorubicin (positive control)
- DMSO (vehicle control)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

- Microplate reader

Procedure:

- Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of the 2-aminothiophene test compounds and doxorubicin in the culture medium. The final concentration of DMSO should not exceed 0.5%.
- After 24 hours, remove the medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 μ M). Include wells with medium only (blank), vehicle control (DMSO), and positive control (doxorubicin).
- Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay[8]

This protocol describes a fluorescence-based assay to measure the effect of 2-aminothiophene derivatives on tubulin polymerization.

Materials:

- Purified tubulin (>99%)

- General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (10 mM)
- Glycerol
- Fluorescent reporter for tubulin polymerization
- 2-aminothiophene test compounds
- Paclitaxel (polymerization promoter, positive control)
- Nocodazole (polymerization inhibitor, positive control)
- 96-well, black, clear-bottom plates
- Fluorescence microplate reader with temperature control

Procedure:

- Prepare a 2X tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
- Prepare 10X stock solutions of the test compounds, paclitaxel, and nocodazole in General Tubulin Buffer.
- In a pre-chilled 96-well plate on ice, add 5 µL of the 10X test compound or control to the respective wells.
- Prepare the tubulin reaction mix on ice by adding GTP to a final concentration of 1 mM, glycerol to 15%, and the fluorescent reporter to the 2X tubulin stock.
- To initiate the reaction, add 45 µL of the tubulin reaction mix to each well (final tubulin concentration will be 2 mg/mL).
- Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
- Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.

- Plot the fluorescence intensity versus time to generate polymerization curves.
- Analyze the curves to determine the extent of inhibition or promotion of tubulin polymerization by the test compounds.

Signaling Pathways and Experimental Workflows

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